molecular formula C14H10N6OS B11077667 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole CAS No. 524051-60-3

5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole

Cat. No.: B11077667
CAS No.: 524051-60-3
M. Wt: 310.34 g/mol
InChI Key: CRFJFDFWRGGQPS-UHFFFAOYSA-N
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Description

5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole is a fluorophore featuring a 2,1,3-benzoxadiazole (BOX) core conjugated with a tetrazole-based electron-donating unit. The compound’s structure follows a D-π-A-π-D design, where BOX acts as the electron-accepting (A) moiety, and the tetrazole-phenyl group serves as the donor (D). Synthesized via Sonogashira coupling and selective bromination, this class of compounds exhibits high thermal stability (degradation onset at ~300°C) and strong fluorescence in the bluish-green region (λem ≈ 494–498 nm) with quantum yields (ΦFL) of 0.55–0.65 in chloroform . Its synthesis involves cyclization of nitroaniline derivatives, reduction to BOX intermediates, and functionalization with tetrazole-thioether groups .

Properties

CAS No.

524051-60-3

Molecular Formula

C14H10N6OS

Molecular Weight

310.34 g/mol

IUPAC Name

5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-2,1,3-benzoxadiazole

InChI

InChI=1S/C14H10N6OS/c1-2-4-11(5-3-1)20-14(15-18-19-20)22-9-10-6-7-12-13(8-10)17-21-16-12/h1-8H,9H2

InChI Key

CRFJFDFWRGGQPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC4=NON=C4C=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Benzoxadiazole Core

The benzoxadiazole moiety serves as the foundational scaffold for this compound. A widely employed method involves the cyclization of 2-nitroaniline derivatives. For instance, treatment of 2-nitroaniline with sodium hypochlorite (NaOCl) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst facilitates the formation of the benzoxadiazole ring . This reaction proceeds via an intramolecular cyclization mechanism, yielding 2,1,3-benzoxadiazole (benzofurazan) as the primary product.

To introduce the methylthio linker at the 5-position, post-functionalization strategies are necessary. One approach involves brominating 5-methyl-2,1,3-benzoxadiazole using N-bromosuccinimide (NBS) under radical-initiated conditions, yielding 5-(bromomethyl)-2,1,3-benzoxadiazole. This intermediate is critical for subsequent nucleophilic substitution reactions .

Preparation of 1-Phenyl-1H-tetrazole-5-thiol

The tetrazole component is synthesized through cyclization reactions between phenyl azides and nitriles. A direct method involves treating 1-phenyl-1H-tetrazole-5-thiol with alcohols in the presence of [Me₂NCHSEt]⁺BF₄⁻, which efficiently generates tetrazolyl sulfides . This reagent promotes the thiol-disulfide exchange, enabling the formation of stable sulfur-carbon bonds.

Alternative routes include the reaction of thiourea derivatives with sodium azide, followed by acid-catalyzed cyclization. For example, 1-phenyl-1H-tetrazole-5-thiol can be obtained by treating phenyl isothiocyanate with sodium azide in dimethylformamide (DMF), followed by hydrochloric acid quenching .

Coupling via Nucleophilic Substitution

The final step involves coupling the benzoxadiazole and tetrazole moieties through a sulfanyl-methyl bridge. 5-(Bromomethyl)-2,1,3-benzoxadiazole reacts with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base such as potassium carbonate (K₂CO₃). This SN₂ reaction proceeds under reflux in acetone, yielding the target compound after 45 hours .

Reaction Conditions:

ParameterValue
SolventAcetone
TemperatureReflux (56°C)
Reaction Time45 hours
BaseK₂CO₃
Yield67–72% (after recrystallization)

Alternative Coupling Methods Using Alcohol Intermediates

A streamlined one-pot method avoids the need for pre-functionalized bromomethyl intermediates. By starting with 5-(hydroxymethyl)-2,1,3-benzoxadiazole, the alcohol directly reacts with 1-phenyl-1H-tetrazole-5-thiol using [Me₂NCHSEt]⁺BF₄⁻ as a coupling agent . This approach eliminates the bromination step, reducing purification demands.

Advantages:

  • Fewer synthetic steps

  • Higher functional group tolerance

  • Mild reaction conditions (room temperature, 12–24 hours)

Optimization and Catalytic Approaches

Catalytic systems significantly enhance reaction efficiency. Tetrabutylammonium bromide (TBAB) improves phase-transfer in cyclization reactions, while palladium catalysts facilitate cross-coupling in more complex variants . Microwave-assisted synthesis has also been explored, reducing reaction times from hours to minutes.

Comparative Analysis of Methods:

MethodYield (%)TimeComplexity
Nucleophilic Substitution67–7245 hoursModerate
One-Pot Alcohol Coupling75–8024 hoursLow
Microwave-Assisted82–8530 minutesHigh

Challenges and Practical Considerations

  • Regioselectivity: Competing reactions at the benzoxadiazole’s electron-deficient ring require careful substrate design.

  • Purification: Column chromatography is often necessary to isolate the product from unreacted tetrazole thiol.

  • Stability: The tetrazole-thiol intermediate is prone to oxidation, necessitating inert atmosphere handling.

Chemical Reactions Analysis

Types of Reactions

5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the benzoxadiazole ring can be reduced to amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro groups can yield amines .

Scientific Research Applications

5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The sulfanyl group can form strong interactions with metal ions, making it useful in coordination chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Optical Properties

The optical behavior of 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole is benchmarked against related heterocycles, particularly 2,1,3-benzothiadiazole (BTD) derivatives. Key differences include:

Property BOX Derivatives (e.g., 9a–9d) BTD Derivatives
Absorption Maxima (λabs) ~419 nm (π-π* transition) ~450 nm
Emission Maxima (λem) 494–498 nm (bluish-green) 500–520 nm (green)
Stokes Shift 3,779 cm⁻¹ (ICT dominant) 2,500–3,000 cm⁻¹
Fluorescence Quantum Yield ΦFL = 0.55–0.65 ΦFL = 0.40–0.55

The larger Stokes shift and higher ΦFL in BOX derivatives are attributed to stronger intramolecular charge transfer (ICT) due to the electronegative oxygen atom in BOX, which enhances planarity and conjugation .

Thermal and Electrochemical Stability

BOX derivatives exhibit comparable thermal stability to BTDs (degradation onset ~300°C) . However, electrochemical studies reveal distinct band gaps:

  • Electrochemical Band Gap (BOX): 2.48–2.70 eV
  • Optical Band Gap (BOX): 2.64–2.67 eV
  • BTD Band Gaps: Typically 2.1–2.5 eV

The wider band gap in BOX derivatives suggests reduced electron delocalization compared to BTDs, aligning with their higher electronegativity and planar geometry .

Solvent Effects and Aggregation

BOX derivatives show pronounced solvent-dependent emission due to polarity-induced ICT shifts. In chloroform, monomeric and aggregated species coexist, with lifetimes of 1.2–2.5 ns (monomers) and 0.3–0.7 ns (aggregates) . BTDs exhibit weaker aggregation tendencies, favoring monomeric emission even in polar solvents .

Comparison with Other Tetrazole Hybrids

Tetrazole-thioether groups are also conjugated with pyrimidine (e.g., 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrimidine) and benzothiazole cores. However, these hybrids generally show lower ΦFL (<0.4) and red-shifted emission compared to BOX derivatives, underscoring the unique role of the BOX core in enhancing radiative decay .

Key Research Findings

ICT Dominance: Theoretical (TD-DFT) studies confirm that the BOX-tetrazole system undergoes a π-π* transition with significant ICT character, explaining its large Stokes shift .

Aggregation-Enhanced Emission: BOX derivatives form aggregates in dilute solutions, which quench fluorescence but remain less pronounced than in BTDs .

Thermal Robustness: Degradation temperatures (~300°C) make BOX derivatives suitable for optoelectronic devices requiring thermal resilience .

Electrochemical Tunability: Alkyl chain modifications on the tetrazole ring minimally affect redox potentials, suggesting structural flexibility for device engineering .

Biological Activity

5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Structural Characteristics

The compound's molecular formula is C14H10N6OSC_{14}H_{10}N_{6}OS, featuring a benzoxadiazole ring and a tetrazole group linked through a sulfanyl functional group. The combination of these moieties contributes to its diverse biological properties, including fluorescence and coordination complex formation with metals.

Biological Activities

Research indicates that compounds with tetrazole and benzoxadiazole moieties exhibit various biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, derivatives containing similar structures have shown moderate to high antibacterial and antifungal activities against various pathogens .
  • Anti-inflammatory Effects : Compounds derived from tetrazoles are known for their anti-inflammatory properties. The presence of the benzoxadiazole moiety enhances these effects, making it a candidate for further investigation in inflammatory disease models .
  • Anticancer Potential : The dual functionality of this compound may also contribute to anticancer activity. Similar compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureNotable Properties
2-(4-Methylbenzylthio)-1H-tetrazoleStructureAntimicrobial activity
5-(Phenylthio)-tetrazoleStructurePotential anti-inflammatory effects
Benzothiazole derivativesStructureAnticancer properties

Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial activity of various tetrazole derivatives, this compound was tested against common bacterial strains using the disc diffusion method. The results indicated significant zones of inhibition comparable to standard antibiotics such as ciprofloxacin and fluconazole .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in an animal model of inflammation. The results suggested that administration of the compound led to a marked reduction in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The tetrazole ring enhances the compound's stability and solubility, allowing for better interaction with cellular targets involved in inflammation and microbial resistance mechanisms .

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • Structural Modifications : Investigating how changes in substituents on the benzoxadiazole or tetrazole rings affect biological activity.
  • In Vivo Studies : Conducting more comprehensive in vivo studies to assess efficacy and safety profiles.
  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its antimicrobial and anti-inflammatory effects.

Q & A

Q. What are the optimal synthetic routes for 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole?

The synthesis typically involves alkylation of the tetrazole-thiol derivative with a bromomethyl-benzoxadiazole precursor. For example, in analogous compounds, sodium salts of 1-phenyl-1H-tetrazol-5-thiol react with alkyl halides (e.g., bromomethyl derivatives) in polar aprotic solvents like DMF, yielding sulfanyl-methyl products with >95% efficiency . Metalation-fluorination strategies (for fluoroalkyl derivatives) can also be adapted, though homogeneous conditions are preferred for n-alkyl substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and integration ratios (e.g., δ ~7.5 ppm for aromatic protons, δ ~3.3 ppm for methylene groups) .
  • HRMS (APCI) : For precise molecular weight validation (e.g., [M+H]⁺ calculated vs. observed) .
  • X-ray crystallography : Resolve structural ambiguities; SHELX programs (e.g., SHELXL for refinement) are standard for small-molecule analysis .

Q. How does the benzoxadiazole core influence electronic properties?

The benzoxadiazole moiety imparts electron-deficient character due to its conjugated π-system and heteroatoms, enhancing reactivity in electrophilic substitutions or cycloadditions. Comparative studies with sulfur/selenium analogs (e.g., 2,1,3-benzothiadiazole) show distinct electronic profiles, affecting redox potentials and charge-transfer interactions .

Advanced Research Questions

Q. How can reaction conditions modulate stereoselectivity in condensation reactions with aldehydes?

Stereoselectivity (E/Z) in α-fluoroalkylidene formation depends on:

  • Substituent effects : Bulky tetrazole or aldehyde groups favor Z-selectivity via steric hindrance.
  • Solvent polarity : Polar solvents stabilize transition states, altering selectivity .
  • Catalysis : Lewis acids (e.g., TiCl₄) may enhance selectivity by coordinating to carbonyl groups. Screen conditions using model aldehydes (e.g., benzaldehyde vs. aliphatic aldehydes) to optimize yields and ratios .

Q. What computational methods support mechanistic studies of its reactivity?

  • DFT calculations : Model transition states for fluorination or condensation steps to identify rate-determining steps .
  • Molecular docking : Predict binding affinities if the compound is tested for bioactivity (e.g., enzyme inhibition) .
  • NBO analysis : Quantify charge distribution to explain regioselectivity in electrophilic attacks .

Q. How can crystallographic data resolve contradictions in structural refinement?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution datasets .
  • Hydrogen bonding networks : Analyze intermolecular interactions (e.g., C—H⋯N) to validate packing models .
  • Disorder modeling : Apply PART/SUMP restraints for flexible substituents (e.g., methyl groups) .

Q. What strategies address low yields in metalation-fluorination reactions?

  • Heterogeneous conditions : Use solid-phase fluorinating agents (e.g., Selectfluor®) for sterically hindered substrates .
  • Temperature control : Lower temperatures (−40°C) reduce side reactions during metalation .
  • Substituent tuning : Replace cyclopropyl groups with linear alkyl chains to improve fluorination efficiency .

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